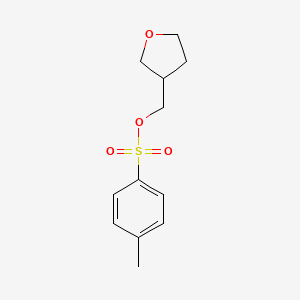

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Beschreibung

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is a sulfonic acid ester derivative characterized by a toluene-sulfonyl group linked to a tetrahydrofuran (THF) ring via a methyl ester bridge. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antifungal agents like Posaconazole, where its stereochemical and structural properties enable precise molecular modifications . Its THF moiety enhances solubility in organic solvents, while the sulfonic acid ester group acts as a versatile leaving group, facilitating nucleophilic substitutions in multi-step syntheses .

Eigenschaften

IUPAC Name |

oxolan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-63-3 | |

| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

General Synthetic Route

The preparation typically involves the reaction of tetrahydrofuran-3-ylmethanol (the alcohol component) with p-toluenesulfonyl chloride (the sulfonylating agent) under basic or neutral conditions to form the corresponding tosylate ester. This is a classical sulfonation reaction where the hydroxyl group of the alcohol is converted into a good leaving group by forming the sulfonate ester.

Typical Reaction Conditions

- Reagents:

- Tetrahydrofuran-3-ylmethanol

- p-Toluenesulfonyl chloride (TsCl)

- Base (commonly pyridine, triethylamine, or sodium carbonate)

- Solvent: Often dichloromethane (DCM), chloroform, or other inert organic solvents

- Temperature: Usually maintained between 0°C to room temperature (20-30°C) to control reaction rate and minimize side reactions

- Reaction Time: Typically 1 to 24 hours depending on scale and conditions

Mechanistic Insight

The base deprotonates the hydroxyl group of tetrahydrofuran-3-ylmethanol, increasing its nucleophilicity. The nucleophilic oxygen attacks the sulfur atom of p-toluenesulfonyl chloride, displacing chloride ion and forming the sulfonate ester bond. The base also scavenges the released hydrochloric acid, preventing acid-catalyzed side reactions.

Purification

After completion, the reaction mixture is usually quenched with water, and the organic layer is separated. The crude product is purified by standard techniques such as:

- Extraction

- Washing with aqueous solutions (e.g., sodium bicarbonate, brine)

- Drying over anhydrous magnesium sulfate or sodium sulfate

- Evaporation of solvent

- Recrystallization or column chromatography to obtain pure toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Detailed Research Findings and Data

Reaction Optimization Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 30°C | Lower temperatures reduce side reactions |

| Reaction Time | 1 to 24 hours | Longer times may increase yield but risk decomposition |

| Base | Pyridine, Et3N, K2CO3 | Pyridine often preferred for solubility and scavenging HCl |

| Solvent | DCM, chloroform | Non-polar solvents favor ester formation |

| Molar Ratio (Alcohol:TsCl) | 1:1 to 1:1.2 | Slight excess of TsCl ensures complete conversion |

Yield and Purity

- Yields typically range from 80% to 95% under optimized conditions.

- Purity after recrystallization or chromatography is generally above 98% as confirmed by HPLC or NMR analysis.

Example Synthesis (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve tetrahydrofuran-3-ylmethanol in DCM | Clear solution |

| 2 | Add pyridine as base | Stir at 0°C |

| 3 | Slowly add p-toluenesulfonyl chloride dropwise | Maintain temperature 0-5°C |

| 4 | Stir for 2-4 hours at room temperature | Reaction monitored by TLC |

| 5 | Quench with water, extract organic layer | Separate and dry organic phase |

| 6 | Purify by column chromatography or recrystallization | Obtain pure this compound |

Advanced Preparation Notes from Related Compounds

- In the synthesis of related sulfonate esters used as pharmaceutical intermediates (e.g., Posaconazole intermediates), similar sulfonation strategies are employed with careful control of temperature (10-50°C) and reaction times (up to 80 hours) to optimize yield and minimize impurities.

- Catalysts or additives such as potassium carbonate or sodium tert-butoxide in polar aprotic solvents like DMSO have been used to facilitate sulfonation in complex molecules, indicating potential alternative methods for challenging substrates.

Summary Table of Preparation Methods

| Method Aspect | Description | Typical Conditions/Notes |

|---|---|---|

| Starting Materials | Tetrahydrofuran-3-ylmethanol + TsCl | Commercially available or synthesized |

| Base | Pyridine, triethylamine, or inorganic bases | Pyridine preferred for HCl scavenging |

| Solvent | Dichloromethane, chloroform | Non-polar, inert solvents |

| Temperature | 0°C to 30°C | Controlled to avoid side reactions |

| Reaction Time | 1 to 24 hours | Monitored by TLC or HPLC |

| Purification | Extraction, drying, chromatography/recrystallization | To achieve >98% purity |

| Yield | 80-95% | High yield under optimized conditions |

Analyse Chemischer Reaktionen

Types of Reactions

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted esters or amides.

Hydrolysis: Toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.

Oxidation: Sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is utilized in several scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

Material Science: As a building block in the synthesis of polymers and advanced materials.

Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester involves its reactivity as an ester. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The compound’s structural analogs differ primarily in substituents on the THF ring or the sulfonic acid ester group. Key examples include:

Key Observations :

- Electron-Withdrawing Groups : The difluorophenyl and triazolylmethyl groups in Posaconazole intermediates enhance electrophilicity, accelerating nucleophilic attacks in coupling reactions .

- Steric Effects : Compounds with bulky substituents (e.g., siloxane-protected diols) exhibit reduced reactivity in sterically hindered environments, necessitating optimized reaction conditions .

- Dual Tosyl Groups : The presence of two tosyl groups in pyrrolidin-based esters increases molecular rigidity, favoring crystallinity in solid-phase syntheses .

Biologische Aktivität

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, also known as a sulfonic ester derivative, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its potential antimicrobial and anticancer effects, and presents relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Linear Formula : CHOS

- CAS Number : 34583-63-6

The unique properties of this compound arise from the combination of the sulfonic acid group and the tetrahydrofuran moiety, which contribute to its reactivity and potential biological applications.

1. Antimicrobial Activity

Research indicates that sulfonic esters, including toluene-4-sulfonic acid derivatives, exhibit significant antimicrobial properties. A study demonstrated that these compounds could effectively inhibit various bacterial strains, suggesting their potential as antibacterial agents. The Minimum Inhibitory Concentration (MIC) values were reported to range from 46.9 μg/mL to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 46.9 |

| Escherichia coli | 93.7 |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that similar sulfonic esters can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth.

A notable study reported that certain derivatives of sulfonic esters displayed IC values comparable to established anticancer drugs like doxorubicin, indicating promising cytotoxic activity against cancer cell lines such as Jurkat and HT29 .

| Cell Line | IC (µg/mL) |

|---|---|

| Jurkat | <1.98 |

| HT29 | <1.61 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Serine Proteases : Molecular docking studies suggest that this compound can inhibit serine proteases like human leukocyte elastase (HLE), which plays a role in inflammatory diseases and cancer progression .

- Cell Cycle Arrest : Research indicates that sulfonic esters can induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.

- Interaction with Cellular Pathways : The compound may interact with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antibacterial Studies : In vitro tests demonstrated significant antibacterial activity against multi-drug resistant strains, showcasing the compound's potential as a therapeutic agent against resistant infections .

- Cancer Research : A preclinical study evaluated the compound's efficacy in inhibiting tumor growth in mouse models, revealing a substantial reduction in tumor size compared to control groups treated with saline.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of Toluene-4-sulfonic acid tetrahydrofuran-3-ylmethyl ester be experimentally determined?

- Methodology : Chiral HPLC or X-ray crystallography are standard techniques for resolving stereochemistry. For example, the (R)-configuration of the tetrahydrofuran ring in this compound was confirmed using stereospecific synthesis and analytical characterization . In cases of ambiguous results, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers.

Q. What experimental strategies address solubility limitations (0.7 g/L at 25°C) in aqueous systems?

- Methodology : Co-solvents (e.g., DMSO, THF) or surfactants (e.g., Tween-80) can enhance solubility. For kinetic studies, micellar catalysis or sonication may improve dispersion. Pre-saturation of solvents with the compound and maintaining temperatures slightly above 25°C (e.g., 30–35°C) are also effective .

Q. How is this compound utilized as an intermediate in posaconazole synthesis?

- Methodology : It acts as a sulfonating agent for introducing the 4-methylbenzenesulfonyl group into the tetrahydrofuran backbone of posaconazole precursors. Key steps include regioselective sulfonation under mild basic conditions (e.g., pyridine or DMAP) to avoid epimerization, followed by purification via column chromatography .

Q. What safety protocols are critical during handling?

- Methodology : Use fume hoods for ventilation, wear nitrile gloves, and employ chemical-resistant goggles. In case of spills, neutralize with sodium bicarbonate before disposal. Fire hazards require CO₂ or dry chemical extinguishers, and contaminated water must be isolated to prevent environmental release .

Advanced Research Questions

Q. How can enantiomeric purity (>98% ee) be achieved during synthesis?

- Methodology : Enzymatic resolution using lipases or esterases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer. Alternatively, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) enable stereocontrol. A reported enzymatic method achieved 99% ee for the (S,S)-enantiomer using diethyl cyclopropanedicarboxylate intermediates .

Q. What role does this compound play in catalytic applications for organic transformations?

- Methodology : As a Brønsted acid catalyst, it facilitates esterifications and cyclopropanations. For example, in xylene-based reactions, it promotes dehydrative coupling of α,β-unsaturated carbonyl compounds with yields up to 86%. Reaction monitoring via TLC or in-situ IR ensures optimal conversion .

Q. How are reactive intermediates stabilized during multi-step syntheses?

- Methodology : Low-temperature conditions (−78°C to 0°C) and inert atmospheres (Ar/N₂) prevent degradation. Quenching with aqueous NaHCO₃ or NH₄Cl stabilizes intermediates before purification. Lithium borohydride reductions, as used in chroman derivatives, require strict anhydrous conditions to avoid side reactions .

Q. What are the stability profiles under varying storage conditions?

- Methodology : Long-term stability (>5 years) is achieved at −20°C in amber vials with desiccants. Degradation occurs via hydrolysis of the sulfonate ester under humid conditions, detectable by HPLC-MS. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life and guide formulation .

Data Contradictions and Resolutions

- Stereochemical Assignments : Discrepancies in early literature regarding the (R)- vs. (S)-configuration were resolved using single-crystal X-ray diffraction, confirming the (R)-isomer as the dominant form in posaconazole intermediates .

- Catalytic Efficiency : Reported yields for cyclopropanation vary (76–86%) depending on solvent polarity and acid loading. Optimizing p-toluenesulfonic acid concentration (0.5–1.0 mol%) in xylene maximizes efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.